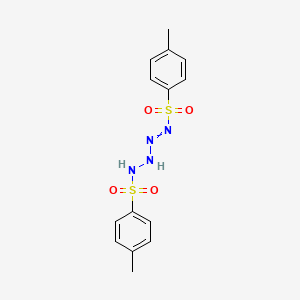
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene: is a chemical compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a tetraaz-1-ene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene typically involves the reaction of 4-methylbenzenesulfonyl chloride with a tetraaz-1-ene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetraaz-1-ene core can undergo redox reactions, altering its oxidation state.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings would yield nitro derivatives, while reduction of the tetraaz-1-ene core could produce various amine derivatives.
科学研究应用
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene involves its interaction with molecular targets through its sulfonyl and tetraaz-1-ene groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
相似化合物的比较
Similar Compounds
1,4-Dimethylbenzene: Shares the aromatic ring structure but lacks the sulfonyl and tetraaz-1-ene groups.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonyl group but lacks the tetraaz-1-ene core.
Tetraaz-1-ene Derivatives: Compounds with similar tetraaz-1-ene cores but different substituents.
Uniqueness
1,4-Bis(4-methylbenzene-1-sulfonyl)tetraaz-1-ene is unique due to the combination of its sulfonyl and tetraaz-1-ene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
60803-17-0 |
|---|---|
分子式 |
C14H16N4O4S2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
4-methyl-N-[[(4-methylphenyl)sulfonylamino]hydrazinylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H16N4O4S2/c1-11-3-7-13(8-4-11)23(19,20)17-15-16-18-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)(H,15,18) |
InChI 键 |
DTTZPQXVVFPZBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNN=NS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



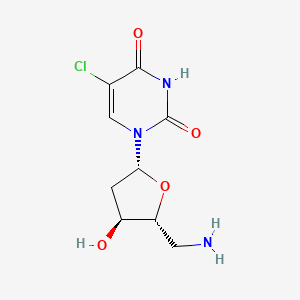
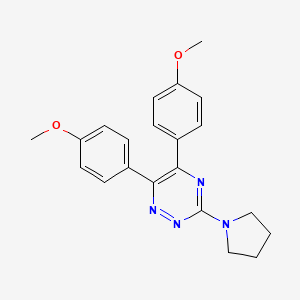
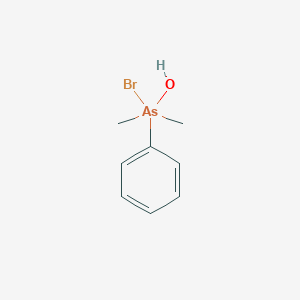
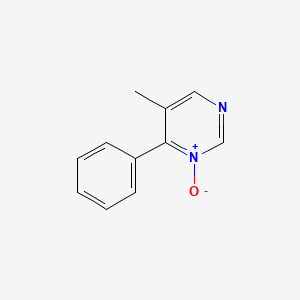

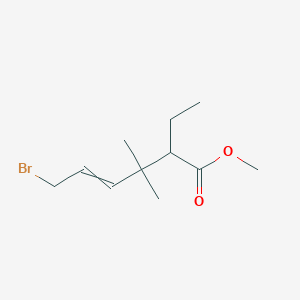




![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
